Home > Products > Screening Compounds P35886 > Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-
Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl- - 329227-82-9

Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-

Catalog Number: EVT-5798164
CAS Number: 329227-82-9
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(substituted)-3-[N-(substituted phenyl amino)carbonyl]quinoline Derivatives (5-11a-j)

  • Compound Description: This series of compounds features a quinolone core with various substitutions at the 7th position, including 1-piperazinyl, 4-methyl-1-piperazinyl, 4-ethyl-1-piperazinyl, 4-hydroxyethyl-l-piperazinyl, imidazolyl, and morpholinyl groups. These compounds were synthesized and evaluated for their antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi. []
  • Relevance: These compounds share the common structural feature of a substituted morpholine ring with 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine. The research highlights the antimicrobial potential of compounds containing a morpholine moiety with diverse substitutions. []

Olanzapine (LY170053, 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine)

  • Compound Description: Olanzapine is an atypical antipsychotic drug known to cause side effects such as weight gain, hyperphagia, and metabolic dysregulation. [, , , ] Studies have investigated its long-term effects on metabolic parameters in mice. []
  • Relevance: Olanzapine, like 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, contains a 4-methyl-1-piperazinyl group. This structural similarity links the two compounds and suggests that variations around the piperazine ring can significantly impact biological activity and potential side effects. [, , , ]

ST2472 (9-Piperazin-1-ylpyrrolo[2,1-b][1,3]benzothiazepine)

  • Compound Description: This compound represents a novel atypical antipsychotic that, unlike olanzapine, has shown a low propensity to induce weight gain, hyperphagia, and metabolic alterations in mice studies. []
  • Relevance: Although ST2472 lacks the methyl group on the piperazine ring present in 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, both compounds share a piperazine moiety as a core structural element. This highlights the impact of subtle modifications within this ring system on the pharmacological profile of the compounds. []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is a potent and selective CCR5 antagonist with oral bioavailability, showing promising results as an HIV-1 inhibitor. Research emphasizes the crucial role of the benzylic substituent in determining receptor selectivity and potency within this class of compounds. []
  • Relevance: While structurally distinct from 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, Sch-417690/Sch-D shares the 4-methylpiperidine group, showcasing the utilization of this moiety in developing compounds with therapeutic potential against HIV-1. []

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

  • Compound Description: SUVN-502 is a potent and selective serotonin 6 (5-HT6) receptor antagonist with favorable pharmacological properties, making it a potential candidate for treating Alzheimer's disease. []
  • Relevance: This compound shares the 4-methyl-1-piperazinyl group with 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine. The presence of this moiety in a compound targeting Alzheimer's disease suggests its potential utility in diverse therapeutic areas beyond those explored with the target compound. []
  • Compound Description: SLV308 acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. It has potential therapeutic value for Parkinson's disease. []
  • Relevance: SLV308, similar to 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, contains a 4-methyl-1-piperazinyl group, underscoring the importance of this structural motif in designing compounds with activity at dopamine and serotonin receptors. []

2-Aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones

  • Compound Description: This series of compounds, synthesized through oxidative cyclization, are quinazolinone derivatives investigated for their antitumor activity. [, ]
  • Relevance: These compounds, like 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, possess a 4-methyl-1-piperazinyl group. The development of these derivatives as potential antitumor agents highlights the versatility of this structural motif in medicinal chemistry. [, ]
  • Compound Description: Ponatinib is a tyrosine kinase inhibitor. The research focuses on a specific salt form of Ponatinib - its bromhydrate. []
  • Relevance: Similar to 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, Ponatinib incorporates a 4-methyl-1-piperazinyl group within its structure. This shared feature emphasizes the significance of this moiety in designing compounds with potential therapeutic applications. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier generation inhibitors. It exhibits potent anti-inflammatory activity while demonstrating reduced emetogenicity in preclinical models. []
  • Relevance: Similar to 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, EPPA-1 incorporates a 4-methyl-1-piperazinyl group, suggesting its potential utility in inflammatory diseases. []

6-(4-Methyl-1-piperazinyl)-7H-indeno[2,1-c]quinoline Derivatives

  • Compound Description: This series of compounds, synthesized via two distinct pathways, are indenoquinoline derivatives designed and evaluated as potential 5-HT receptor ligands. []
  • Relevance: These compounds share the 4-methyl-1-piperazinyl group with 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, emphasizing the significance of this group in designing compounds with activity at serotonin receptors. []

1-{4-[5-(4-Methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenoxymethyl}-1,2-dicarba-closo-dodecaborane(12)

  • Compound Description: This compound is an o-carboranyl derivative of 4-[5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol, synthesized as a potential candidate for boron neutron capture therapy in cancer treatment. []
  • Relevance: This compound, like 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, features the 4-methyl-1-piperazinyl group. Its incorporation into a molecule designed for cancer therapy highlights the broad applicability of this structural motif in medicinal chemistry. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide Methanesulphonate (Imatinib Mesylate)

  • Compound Description: Imatinib Mesylate is a tyrosine kinase inhibitor used as an antileukemic cytostatic agent. The research focuses on a novel crystalline η-modification of this drug and its preparation. []
  • Relevance: Although structurally distinct from 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, Imatinib mesylate shares the 4-methyl-1-piperazinyl group, showcasing the presence of this moiety in an established anticancer drug. []

2,3-Disubstituted 6-fluoro-7-(4-methyl-1-piperazinyl)quinoxalines (3-11)

  • Compound Description: This series of compounds were synthesized and tested for their in vitro activity against E.coli, S. aureus, and C. albicans. Despite the structural variations, none exhibited significant antimicrobial activity. []
  • Relevance: These compounds, like 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, contain the 4-methyl-1-piperazinyl group, underscoring the importance of structural context for biological activity. []

1-(5-Fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic Acid Hydrochloride (DW-116)

  • Compound Description: DW-116 is a newly developed quinolone antibiotic with promising in vivo antibacterial activity, exceeding that of established quinolones like ciprofloxacin and rufloxacin. Its superior pharmacokinetic profile is thought to contribute to this enhanced efficacy. []
  • Relevance: This compound shares the 4-methyl-1-piperazinyl group with 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, suggesting a potential role for this moiety in antibacterial agents. []

1-Ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1, 4-dihydroquinolin-3-carboxylic Acid (1589 R.B.)

  • Compound Description: 1589 R.B. is a broad-spectrum antibacterial agent. Its methane sulfonic salt (1589 m R.B.) shows promise for treating systemic infections due to its favorable toxicological and pharmacokinetic profiles. []
  • Relevance: This compound shares the 4-methyl-1-piperazinyl group with 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, highlighting the potential of this moiety in the development of antibacterial agents. []

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

  • Compound Description: Sch-350634 is a potent, orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor. Research highlights the successful optimization of this compound from a family of muscarinic antagonists for improved selectivity and pharmacokinetic properties. []
  • Relevance: While structurally distinct from 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, Sch-350634 shares the piperidine and substituted piperazine groups, demonstrating their utility in HIV-1 inhibitors. []
  • Compound Description: These compounds, structurally related to clozapine, were investigated for their neuroleptic activity. The 7-chloro derivative displayed promising antipsychotic effects with reduced catalepsy compared to clozapine. [, ]
  • Relevance: These compounds share the 4-methyl-1-piperazinyl group with 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, suggesting potential applications for this structural motif in treating neurological disorders. [, ]

8-Fluoro-9-(4-methyl-1-piperazinyl)-6-oxo-6H-benzo[c]quinolizine-5-carboxylic acid

  • Compound Description: This compound was synthesized through a novel one-pot method and subsequently evaluated for its in vitro biological activity. []
  • Relevance: This compound, like 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, incorporates a 4-methyl-1-piperazinyl group, indicating its potential relevance in various biological contexts. []

7-(4‐Methyl‐1‐piperazinyl)‐6H‐[1]benzopyrano[3,4‐c]quinoline

  • Compound Description: This compound represents a new class of potent and selective serotonin 5-HT3 receptor antagonists, structurally based on the arylpiperazine scaffold. The research highlights its unique non-planar, helicene-like molecular topology, which may contribute to its biological activity. []
  • Relevance: This compound shares the 4-methyl-1-piperazinyl group with 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, emphasizing the importance of this moiety in designing compounds targeting the serotonin system. []

3-Substituted-2-(4-methyl-1-piperazinyl)-4-phenylquinolines

  • Compound Description: This series of quinoline derivatives were synthesized and evaluated for their activity at 5-HT receptor subtypes and the 5-HT uptake site. Several compounds exhibited micromolar affinity for the 5-HT3 receptor and the 5-HT uptake site, suggesting potential as therapeutic agents. []
  • Relevance: These compounds, like 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, feature the 4-methyl-1-piperazinyl group, suggesting a possible role for this moiety in modulating serotonergic activity. []

6-Amino-5-chloro-1-isopropyl-2-(4-methyl-1-piperazinyl)benzimidazole (KB-6806)

  • Compound Description: KB-6806 is a novel 5-HT3 receptor antagonist. An enzyme immunoassay (EIA) was developed to quantify its concentration in biological samples. []
  • Relevance: This compound shares the 4-methyl-1-piperazinyl group with 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, highlighting the recurring use of this structural motif in designing compounds targeting the serotonin system. []

4-(7,7-Dimethyl-4-[4-{N-aroyl/benzyl}1-piperazinyl]-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine Derivatives

  • Compound Description: This series of compounds, featuring a morpholine ring substituted with a tetrahydroquinazoline moiety, was synthesized and screened for antiviral activity against avian paramyxovirus (APMV-1), the causative agent of Newcastle disease. []
  • Relevance: This series of compounds are structurally analogous to 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, sharing the central morpholine ring, albeit with different substitutions. This highlights the versatility of the morpholine scaffold in medicinal chemistry and its potential use in developing antiviral agents. []

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

  • Compound Description: This series of compounds was synthesized and evaluated for their potential as therapeutic agents for Alzheimer's disease. Notably, the 4-ethylphenyl derivative displayed potent butyrylcholinesterase inhibitory activity, highlighting its potential for further development. []
  • Relevance: While structurally distinct from 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, these compounds share a substituted piperazine moiety, demonstrating the continued interest in this structural motif for developing therapeutics, particularly for neurological disorders. []
  • Compound Description: CDRI Comp. 81-470 is a broad-spectrum anthelmintic agent. Research has focused on understanding its pharmacokinetic properties, metabolic disposition, and mechanism of action against parasites like Ancylostoma ceylanicum and Nippostrongylus brasiliensis. [, , ]
  • Relevance: While not structurally identical, this compound shares a piperazine carboxamide linkage with 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, emphasizing the potential importance of this structural feature in designing compounds with antiparasitic activity. [, , ]

6-Methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines

  • Compound Description: This series of 8-quinolinamine derivatives was synthesized and tested for antileishmanial activity. The research aimed to improve upon the potency and toxicity profile of a lead compound, with the 2-hydroxypropyl analogue demonstrating increased efficacy. []
  • Relevance: These compounds, like 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, contain a substituted piperazine ring. The exploration of this scaffold for antileishmanial activity highlights its versatility in targeting diverse pathogens. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

  • Compound Description: This compound, synthesized in its optically active forms, exhibits antihypertensive effects and inhibits [3H]nimodipine binding to rat cardiac membrane homogenate. The research identified the (4S)-(+)-enantiomer as the more pharmacologically active form. []
  • Relevance: This compound shares a substituted piperazine moiety with 4-[(4-methyl-1-piperazinyl)carbonyl]morpholine, highlighting its presence in a compound with cardiovascular activity. []

Properties

CAS Number

329227-82-9

Product Name

Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-

IUPAC Name

(4-methylpiperazin-1-yl)-morpholin-4-ylmethanone

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

InChI

InChI=1S/C10H19N3O2/c1-11-2-4-12(5-3-11)10(14)13-6-8-15-9-7-13/h2-9H2,1H3

InChI Key

JSLQKSWCXGAHKQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)N2CCOCC2

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.